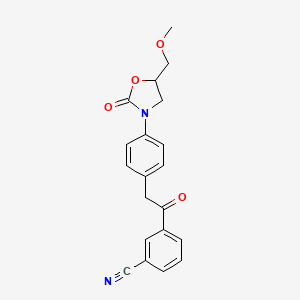
3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile is an organic compound with a complex structure that includes an oxazolidinone ring, a benzonitrile group, and a methoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Acylation of the Phenyl Ring: The phenyl ring can be acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Benzonitrile Group: The benzonitrile group can be introduced by reacting the corresponding benzyl halide with a cyanide source under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, making it a potential antimicrobial agent. The benzonitrile group may also interact with various enzymes and receptors, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-(5-Methyl-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile
- 3-((4-(5-(Ethoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile
- 3-((4-(5-(Methoxymethyl)-2-oxo-3-thiazolidinyl)phenyl)acetyl)benzonitrile
Uniqueness
3-((4-(5-(Methoxymethyl)-2-oxo-3-oxazolidinyl)phenyl)acetyl)benzonitrile is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity. The combination of the oxazolidinone ring and the benzonitrile group also provides a distinct chemical profile that can be exploited for various applications.
Properties
CAS No. |
79039-00-2 |
|---|---|
Molecular Formula |
C20H18N2O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-[2-[4-[5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]acetyl]benzonitrile |
InChI |
InChI=1S/C20H18N2O4/c1-25-13-18-12-22(20(24)26-18)17-7-5-14(6-8-17)10-19(23)16-4-2-3-15(9-16)11-21/h2-9,18H,10,12-13H2,1H3 |
InChI Key |
JBFMPHGOVCPVFF-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)CC(=O)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















